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Compound of Interest

Compound Name: C105SR

Cat. No.: B12386182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel cyclophilin D (CypD) inhibitor,

C105SR, with other known inhibitors. It is designed to assist researchers and drug

development professionals in evaluating the specificity and performance of C105SR through

the presentation of supporting experimental data, detailed protocols, and visual representations

of its mechanism of action.

Executive Summary
C105SR is a novel, small-molecule cyclophilin inhibitor that has demonstrated potent and

specific inhibition of cyclophilin D, a key regulator of the mitochondrial permeability transition

pore (mPTP).[1][2] The opening of the mPTP is a critical event in cell death pathways

associated with ischemia-reperfusion injury. C105SR has shown promise in protecting against

hepatic ischemia-reperfusion injury by preventing mPTP opening and subsequent cell death.[1]

[2] This guide compares the performance of C105SR with established CypD inhibitors,

including Sanglifehrin A (SfA) and NIM811, highlighting its specificity and therapeutic potential.

Comparative Performance of Cyclophilin D
Inhibitors
The following tables summarize the quantitative data on the inhibitory potency of C105SR and

other well-established cyclophilin D inhibitors. The data is compiled from various studies and
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presented for comparative analysis.

Inhibitor Target Assay IC50 / K(0.5)
Organism/Syst
em

Reference

C105SR mPTP Opening 5 nM
Mouse Liver

Mitochondria
[1]

Sanglifehrin A

(SfA)

CypD PPIase

Activity
2 nM Not Specified [3]

NIM811
HCV Replication

(Cyp-dependent)
0.66 µM

Human Huh-7

cells
[4]

Cyclosporin A

(CsA)

Mitochondrial

Swelling
0.05 µM

Mouse Liver

Mitochondria
[2]

Alisporivir (ALV)
Mitochondrial

Swelling
0.05 µM

Mouse Liver

Mitochondria
[2]

C105 (racemic)
Mitochondrial

Swelling
0.69 µM

Mouse Liver

Mitochondria
[2]

Table 1: Inhibitory Potency of Cyclophilin D Inhibitors. This table provides a comparative

overview of the inhibitory concentrations of C105SR and other cyclophilin inhibitors in various

assays. Lower values indicate higher potency.

Specificity of C105SR
A critical aspect of a therapeutic inhibitor is its specificity for the intended target. While direct,

comprehensive off-target screening data for C105SR is not yet publicly available, its

mechanism of action has been elucidated through molecular docking studies. These studies

reveal that C105SR binds to the PPIase catalytic site and a "gatekeeper" pocket of cyclophilin

D, forming key hydrogen bonds and van der Waals interactions.[2] This specific binding mode

is predicted to contribute to its high potency and specificity for CypD.

In contrast, older cyclophilin inhibitors like Cyclosporin A have known off-target effects, most

notably immunosuppression through the inhibition of calcineurin.[5] NIM811, a non-

immunosuppressive analog of CsA, was developed to circumvent this issue and shows greater
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specificity for cyclophilins involved in mPTP regulation.[5] Sanglifehrin A, while a potent CypD

inhibitor, also binds to other cyclophilins and exerts its immunosuppressive effects through a

calcineurin-independent mechanism.[3][6] The development of C105SR as a small-molecule

inhibitor represents a further step towards achieving high specificity for cyclophilin D, potentially

minimizing off-target effects.

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of C105SR and the experimental procedures

used to validate its specificity, the following diagrams are provided.
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Signaling Pathway of Ischemia-Reperfusion Injury and C105SR Intervention
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Experimental Workflow for Validating C105SR Specificity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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